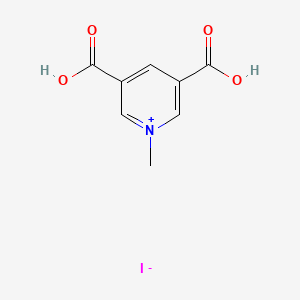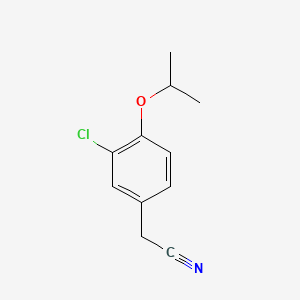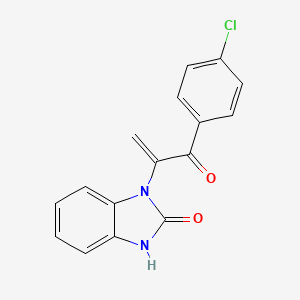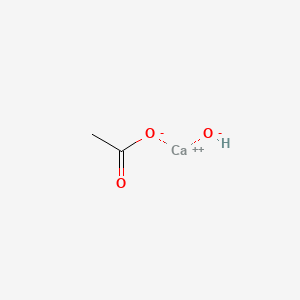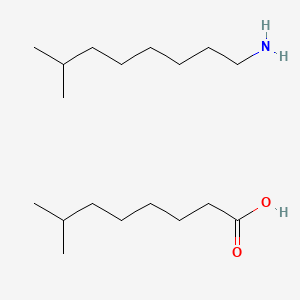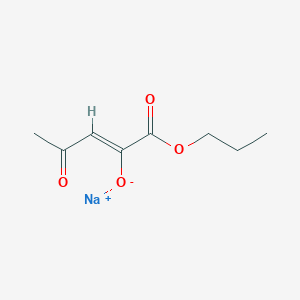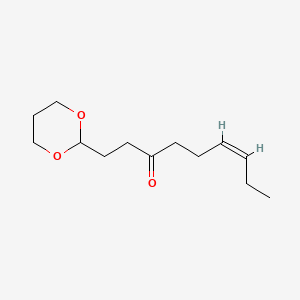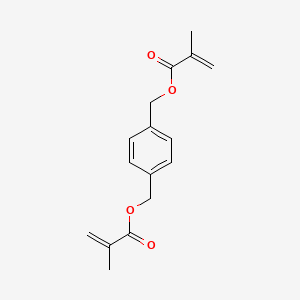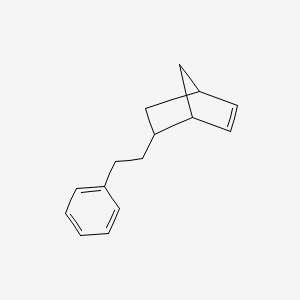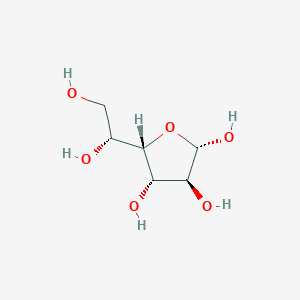
alpha-D-Idofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Idofuranose: is a type of furanose sugar, which is a five-membered ring structure containing an oxygen atom. It is a stereoisomer of D-idose, where the carbon bearing the anomeric hydroxy group has an alpha configuration at the anomeric center . This compound is less common compared to other furanose sugars but plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-Idofuranose can be synthesized through several methods. One common approach involves the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, followed by regioselective protection and epimerization steps . Another method includes the preparation of 3-O-benzyl-1,2-O-isopropylidene-alpha-L-idofuranose, which involves protecting the hydroxyl groups and subsequent chemical modifications .
Industrial Production Methods: Industrial production of this compound is less common and typically involves similar synthetic routes as laboratory methods but on a larger scale. The use of advanced catalytic processes and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Idofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the furanose ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, ethers, and alcohols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Alpha-D-Idofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycopolymers.
Biology: It plays a role in studying carbohydrate metabolism and enzyme interactions.
Medicine: this compound derivatives are explored for their potential antibacterial and antiviral properties.
Industry: It is used in the development of biodegradable polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism by which alpha-D-Idofuranose exerts its effects involves its interaction with various enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, leading to the formation of glycosidic bonds. The specific pathways and molecular targets depend on the particular application and the derivative of this compound being studied .
Comparaison Avec Des Composés Similaires
D-Idofuranose: The furanose form of D-idose, which is an enantiomer of alpha-D-Idofuranose.
Beta-D-Idofuranose: Another stereoisomer of D-idose with a beta configuration at the anomeric center.
Alpha-D-Ribofuranose: A similar furanose sugar commonly found in nucleotides and nucleic acids.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its distinct configuration at the anomeric center makes it suitable for specific synthetic and research applications that other furanose sugars may not fulfill.
Propriétés
Numéro CAS |
41847-67-0 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-URLGYRAOSA-N |
SMILES isomérique |
C([C@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


